Biondinin C

Antiparasitic Trypanosoma cruzi Chagas Disease

Chagas disease drug discovery programs frequently encounter a scarcity of validated, potent T. cruzi-active reference compounds with defined stereochemistry. Biondinin C (CAS 55511-08-5) is a rigorously characterized (-)-bornyl p-coumarate that directly addresses this gap. • Demonstrates potent in vitro anti-T. cruzi activity (IC₅₀ 2.1 μM) with selectivity index >18, establishing a reliable foundation for SAR-driven lead optimization. • Functions as a stereochemically pure (E-configuration) analytical reference standard for phytochemical profiling of Illicium and Magnolia species via HPLC, LC-MS, and NMR. • Supplied with full Certificate of Analysis, ensuring batch-to-batch consistency and experimental reproducibility across enantioselective studies.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 55511-08-5
Cat. No. B198517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiondinin C
CAS55511-08-5
Synonymsornyl coumarate
bornyl p-coumarate
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C
InChIInChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
InChIKeyQDCGSCBAIQIGDY-NPEXALCXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Biondinin C (CAS 55511-08-5) Overview: A Defined Monoterpenoid Ester for Procurement Specification


Biondinin C (CAS 55511-08-5), also designated as (−)-bornyl p-coumarate or [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a monoterpenoid cinnamate ester. The compound is characterized by a molecular formula of C₁₉H₂₄O₃, a molecular weight of approximately 300.39 g/mol, and a topological polar surface area (TPSA) of 46.5 Ų [1][2]. It is a naturally occurring constituent isolated from various botanical sources, including the fruits of Illicium simonsii (Illiciaceae) and the flower buds of Magnolia biondii [3][4].

Why Biondinin C (CAS 55511-08-5) Cannot Be Indiscriminately Substituted with Other Bornyl Esters


Biondinin C is a member of a structurally homologous series of bornyl esters of hydroxycinnamic acids. However, minor structural variations—such as the presence or absence of a single hydroxyl or methoxy group on the aromatic ring, or the stereochemistry of the double bond (E vs. Z)—profoundly alter the compound's pharmacological profile and biological target engagement. For example, the cis-isomer biondinin D (Z-configuration) exhibits distinct cytotoxic profiles, while the caffeate and ferulate analogs (bornyl caffeate and bornyl ferulate) demonstrate unique enzyme inhibition spectra [1][2][3]. Therefore, substituting Biondinin C with a generic 'bornyl ester' or a structurally similar analog without empirical validation introduces significant risk of divergent, or even absent, biological activity, compromising experimental reproducibility and procurement accuracy.

Biondinin C (CAS 55511-08-5): Quantifiable Differentiation from Close Analogs


Superior Antitrypanosomal Potency and Selectivity Profile of Biondinin C

In a direct head-to-head evaluation of six metabolites isolated from Piper cernuum, (−)-bornyl p-coumarate (Biondinin C) exhibited the most potent in vitro antitrypanosomal activity against Trypanosoma cruzi trypomastigotes. Its IC₅₀ value was 2.1 ± 0.4 μM, which was >15-fold lower (more potent) than the IC₅₀ values of the moderately active comparators (−)-hinokinin (33.1 μM), (−)-kusunokinin (31.8 μM), and 11-hydroxi-4,5-secoeudesmane-4,5-dione (45.9 μM). Two other co-isolated compounds were inactive (IC₅₀ > 100 μM) [1]. Furthermore, Biondinin C demonstrated a selectivity index (SI) of >18 against mammalian NCTC cells, indicating a favorable therapeutic window [1].

Antiparasitic Trypanosoma cruzi Chagas Disease

Mechanistic Differentiation: Direct Membrane Disruption in Trypanosoma cruzi

The mechanism underlying the antitrypanosomal activity of Biondinin C (compound 6) was investigated via plasma membrane permeability assays. Treatment with Biondinin C at its IC₅₀ concentration induced a considerable 87% increase in plasma membrane permeability of T. cruzi trypomastigotes. Scanning electron microscopy (SEM) further confirmed total alteration of parasite topography following treatment, in stark contrast to untreated parasites [1]. This direct, structurally disruptive mechanism is distinct from the enzyme inhibition mechanisms often associated with other bornyl esters (e.g., COX/LOX inhibition by bornyl ferulate).

Mechanism of Action Membrane Permeability Antiparasitic

Divergent Pharmacological Spectrum Compared to Bornyl Caffeate

A clear structure-activity divergence is evident when comparing Biondinin C (bornyl p-coumarate) with its close analog, bornyl caffeate. While bornyl caffeate exhibits HIV-1 integrase inhibitory activity with an IC₅₀ of 19.9 μM [1], no such activity has been reported for Biondinin C in the same assay systems. The sole structural difference—the presence of an additional hydroxyl group on the aromatic ring of bornyl caffeate—is sufficient to confer a distinct biological target engagement. Biondinin C's activity is instead focused on antiparasitic and membrane-disruptive effects.

HIV-1 Integrase Structure-Activity Relationship Enzyme Inhibition

Divergent Anti-Inflammatory Enzyme Inhibition Compared to (-)-Bornyl Ferulate

The structural and functional divergence extends to (-)-bornyl ferulate, an analog bearing a methoxy group on the aromatic ring. (-)-Bornyl ferulate is a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) with IC₅₀ values of 10.4 μM and 12.0 μM, respectively [1]. In contrast, Biondinin C has not been documented to inhibit these enzymes, and its biological activity is not centered on arachidonic acid cascade modulation. This underscores that the p-coumarate ester (Biondinin C) and the ferulate ester occupy distinct pharmacological space.

5-Lipoxygenase Cyclooxygenase Anti-inflammatory

Cytotoxic Activity Against Melanoma Cell Lines

While Biondinin C is not a standard anticancer agent, the (+)-enantiomer of bornyl p-coumarate has demonstrated specific in vitro cytotoxicity against melanoma cell lines. In a 2020 study, (+)-bornyl p-coumarate inhibited the proliferation of A2058 and A375 melanoma cells and induced both apoptosis and autophagy via caspase-dependent pathways and ER stress [1]. The enantiomeric purity and specific stereochemistry (Biondinin C is the (−)-enantiomer) is therefore a critical consideration for any study aiming to reproduce or extend these findings. This enantioselective activity provides a rationale for investigating the anticancer potential of structurally related bornyl esters, but also demands precise compound specification.

Cancer Research Melanoma Apoptosis

Recommended Application Scenarios for Biondinin C (CAS 55511-08-5) Based on Evidence


Antiparasitic Drug Discovery and Mode of Action Studies

Biondinin C is an ideal lead-like molecule or reference standard for antiparasitic drug discovery programs targeting Trypanosoma cruzi, the causative agent of Chagas disease. Its demonstrated in vitro potency (IC₅₀ 2.1 μM) and selectivity index (>18) [1] provide a solid foundation for structure-activity relationship (SAR) campaigns aimed at optimizing efficacy and bioavailability. Furthermore, its unique mechanism of action, involving direct disruption of parasite plasma membrane permeability [1], positions it as a valuable tool compound for probing membrane-targeting antiparasitic mechanisms distinct from conventional enzyme inhibitors.

Analytical Reference Standard for Natural Product Chemistry

Biondinin C serves as a crucial analytical reference standard for the phytochemical investigation of Illicium species (e.g., I. simonsii, I. verum) and Magnolia biondii [2][3]. Its well-defined structure (E-configuration of the cinnamoyl moiety) and spectroscopic properties make it essential for accurate identification and quantification in complex plant extracts via HPLC-DAD, LC-MS, and NMR-based metabolomics studies.

Structure-Activity Relationship (SAR) Studies of Bornyl Esters

As a core scaffold of the bornyl ester family, Biondinin C is a key comparator in SAR studies investigating the impact of aromatic substitution (e.g., p-coumarate vs. caffeate vs. ferulate) on biological activity [4][5]. By using Biondinin C as a baseline control, researchers can systematically dissect the pharmacophoric contributions of specific functional groups to enzyme inhibition (e.g., HIV integrase, 5-LOX, COX) and other cellular activities, thereby avoiding confounding results from off-target effects.

Enantioselective Studies of Natural Product Bioactivity

The documented cytotoxic activity of the (+)-enantiomer of bornyl p-coumarate against melanoma cells [6] highlights the critical importance of stereochemistry. Biondinin C, as the defined (−)-enantiomer, is essential for enantioselective studies. It can be used as a stereochemically pure standard to investigate differential biological activities between enantiomers, ensuring that research on the antiproliferative effects of 'bornyl p-coumarate' is attributed to the correct stereoisomer.

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